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Compound of Interest

Compound Name: 2-Bromopyrimidine-4-carbonitrile

Cat. No.: B599147

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 2-
bromopyrimidine-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and
materials science. The following document details the analytical methodologies, including
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), used to
confirm the molecular structure of this compound. This guide is intended for researchers,
scientists, and drug development professionals.

Molecular Structure and Properties

2-Bromopyrimidine-4-carbonitrile possesses a distinct molecular architecture, featuring a
pyrimidine ring substituted with a bromine atom at the 2-position and a nitrile group at the 4-
position. This arrangement of functional groups imparts specific spectroscopic characteristics
that are crucial for its identification and characterization.

Table 1: Physicochemical Properties of 2-Bromopyrimidine-4-carbonitrile
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Property Value

Molecular Formula CsH2BrNs

Molecular Weight 183.99 g/mol
Monoisotopic Mass 182.9432 Da
Appearance Off-white to yellow solid
CAS Number 1209459-16-4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen
framework of a molecule. For 2-bromopyrimidine-4-carbonitrile, *H and 3C NMR are
essential for confirming the substitution pattern on the pyrimidine ring.

Predicted *H NMR Data

The *H NMR spectrum of 2-bromopyrimidine-4-carbonitrile is expected to show two signals
corresponding to the two protons on the pyrimidine ring.

Table 2: Predicted *H NMR Spectral Data (500 MHz, CDClIs)

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~8.90 d ~5.0 H6

~7.70 d ~5.0 H5

The downfield chemical shifts are attributed to the deshielding effect of the electronegative
nitrogen atoms and the bromine atom in the heterocyclic ring. The doublet multiplicity arises
from the coupling between the adjacent protons (H5 and H6).

Predicted *C NMR Data
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The proton-decoupled 3C NMR spectrum is predicted to display five distinct signals, one for
each carbon atom in the molecule.

Table 3: Predicted 3C NMR Spectral Data (125 MHz, CDCls)

Chemical Shift (8) ppm Assignment
~162.0 C2
~160.0 C6
~145.0 C4
~120.0 C5
~115.0 CN

The chemical shifts are influenced by the electronegativity of the substituents and their position
on the pyrimidine ring. The carbon bearing the bromine (C2) and the carbon adjacent to the two
ring nitrogens (C6) are expected to be significantly downfield. The nitrile carbon (CN) also
exhibits a characteristic chemical shift.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of 2-bromopyrimidine-4-carbonitrile in 0.6-0.7 mL of
deuterated chloroform (CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).
» Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

e Spectrometer: 500 MHz NMR Spectrometer

e 'HNMR:

o Pulse sequence: zg30
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o Number of scans: 16
o Acquisition time: ~3 seconds

o Relaxation delay: 1 second

e 13C NMR:
o Pulse sequence: zgpg30 (proton-decoupled)
o Number of scans: 1024
o Acquisition time: ~1 second
o Relaxation delay: 2 seconds

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of
2-bromopyrimidine-4-carbonitrile, further confirming its identity.

Predicted Mass Spectrometry Data

Electrospray ionization (ESI) is a soft ionization technique that is expected to yield the
protonated molecular ion [M+H]* as the base peak. The presence of bromine will result in a
characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units
([M+H]* and [M+H+2]*).

Table 4: Predicted ESI-MS Data

m/z lon

183.9505 [M+H]* (with 7°Br)
185.9484 [M+H]* (with 81Br)
205.9324 [M+Na]* (with 7°Br)
207.9304 [M+Na]* (with 81Br)
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Proposed Fragmentation Pathway

Under higher energy conditions, such as in tandem mass spectrometry (MS/MS), the molecular
ion will fragment in a predictable manner. The fragmentation of pyrimidine derivatives often
involves the loss of small molecules or radicals.

A plausible fragmentation pathway for 2-bromopyrimidine-4-carbonitrile involves the initial
loss of the bromine radical, followed by the elimination of HCN.

[CsH2BrNs]* - Br [CsH2Ns]* - HCN [CaHNz]*
m/z 183/185 m/z 104 miz 77

Click to download full resolution via product page

Caption: Proposed MS Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

e Prepare a stock solution of 2-bromopyrimidine-4-carbonitrile at a concentration of 1
mg/mL in a suitable solvent such as methanol or acetonitrile.

« Dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase (e.qg.,
50:50 acetonitrile:water with 0.1% formic acid).

Instrument Parameters (ESI-MS):

lonization Mode: Positive Electrospray lonization (ESI+)

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C
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e Desolvation Gas Flow: 600 L/hr
e Mass Range: m/z 50-500

Workflow for Structural Elucidation

The logical flow for confirming the structure of 2-bromopyrimidine-4-carbonitrile integrates
both NMR and MS data.

Spectroscopic Analysis

Mass Spectrometry NMR Spectroscopy
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Caption: Structural Elucidation Workflow.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and
definitive method for the structural elucidation of 2-bromopyrimidine-4-carbonitrile. The
predicted and experimental data from these techniques are in strong agreement, confirming the
assigned structure. This guide serves as a foundational resource for the analytical
characterization of this and similar heterocyclic compounds.
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 To cite this document: BenchChem. [Structural Elucidation of 2-Bromopyrimidine-4-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b599147#2-bromopyrimidine-4-carbonitrile-structural-
elucidation-using-nmr-and-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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